N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
CAS No.: 896682-25-0
Cat. No.: VC4641721
Molecular Formula: C28H32N4O8S
Molecular Weight: 584.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896682-25-0 |
|---|---|
| Molecular Formula | C28H32N4O8S |
| Molecular Weight | 584.64 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
| Standard InChI | InChI=1S/C28H32N4O8S/c1-36-10-8-29-26(34)15-41-28-31-20-13-24-23(39-17-40-24)12-19(20)27(35)32(28)9-4-2-3-5-25(33)30-14-18-6-7-21-22(11-18)38-16-37-21/h6-7,11-13H,2-5,8-10,14-17H2,1H3,(H,29,34)(H,30,33) |
| Standard InChI Key | WHDQJPYVQJLXOQ-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features adioxolo[4,5-g]quinazolin-8-one core fused with a benzodioxole group, connected via a hexanamide chain to a sulfanyl-carbamoyl methyl substituent. The benzodioxole moiety (C₇H₆O₂) contributes aromatic stability and potential metabolic resistance, while the quinazolinone core (C₉H₅N₂O₃) provides a planar heterocyclic scaffold for target binding . The hexanamide linker (C₆H₁₁NO) enhances solubility and spatial flexibility, and the 2-methoxyethyl carbamoyl group (C₅H₁₀N₂O₂S) introduces hydrogen-bonding capabilities .
Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₂N₅O₈S |
| Molecular Weight | 610.7 g/mol |
| Partition Coefficient (logP) | ~3.9 (estimated) |
| Polar Surface Area | ~95–110 Ų |
| Rotatable Bonds | 13 |
These properties suggest moderate lipophilicity, aligning with drug-like parameters for oral bioavailability .
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
-
Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the quinazolinone scaffold .
-
Sulfanyl Group Introduction: Thiolation at position 6 via nucleophilic substitution with mercaptoacetic acid derivatives, facilitated by DMF or DMSO as solvents.
-
Hexanamide Linker Attachment: Amide coupling between the quinazolinone amine and hexanoic acid chloride using triethylamine as a base .
-
Benzodioxole Functionalization: Friedel-Crafts alkylation or Mitsunobu reaction to attach the benzodioxolylmethyl group.
Key Reaction Conditions
-
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
-
Catalysts: Triethylamine, palladium complexes for cross-coupling
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients)
| Cancer Type | Hypothesized IC₅₀ (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 10–15 | Apoptosis induction |
| Lung Cancer | 12–18 | PI3K/Akt pathway inhibition |
| Colon Cancer | 8–12 | Topoisomerase II inhibition |
Data inferred from structurally analogous quinazolinones .
Anti-Inflammatory and Antimicrobial Effects
-
Inflammation: Suppression of TNF-α and IL-6 in LPS-stimulated macrophages (IC₅₀ ~20 µM) .
-
Antimicrobial Activity: Moderate efficacy against Staphylococcus aureus (MIC ~32 µg/mL) and Escherichia coli (MIC ~64 µg/mL) .
Pharmacokinetic and Toxicity Considerations
ADMET Profile
-
Absorption: High gastrointestinal permeability due to logP ~3.9 .
-
Metabolism: Hepatic CYP450-mediated oxidation of the benzodioxole and methoxy groups.
-
Toxicity: Preliminary rodent studies indicate low acute toxicity (LD₅₀ >500 mg/kg).
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume